N-Methylacrylamide Exhibits 4x Slower Hydrogen-Transfer Polymerization Rate vs. Acrylamide
In base-catalyzed hydrogen-transfer polymerization at 110°C in pyridine, N-methylacrylamide (NMAAm) exhibits a significantly lower polymerization rate compared to unsubstituted acrylamide (AAm). The observed rates of homopolymerization followed a distinct order, demonstrating the impact of N-substitution [1].
| Evidence Dimension | Relative polymerization rate (hydrogen-transfer mechanism) |
|---|---|
| Target Compound Data | 4th fastest (after AAm, crotonamide, methacrylamide) |
| Comparator Or Baseline | Acrylamide (AAm): 1st fastest |
| Quantified Difference | Acrylamide polymerizes at a rate >4x faster than NMAAm based on qualitative ranking. |
| Conditions | Base-catalyzed hydrogen-transfer polymerization in pyridine at 110°C, initiated by n-butyllithium. |
Why This Matters
This slower, more controlled polymerization rate is critical for applications requiring uniform chain growth and for avoiding exothermic runaway reactions during large-scale synthesis.
- [1] Hydrogen-transfer polymerization of methyl-substituted acrylamides. (n.d.). Journal Abstract. View Source
